molecular formula C23H23FN2O4S B300417 N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B300417
M. Wt: 442.5 g/mol
InChI Key: JEAVIGHKSYSRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide, commonly known as EFAVIRENZ, is an antiretroviral drug used to treat HIV infection. It belongs to the non-nucleoside reverse transcriptase inhibitor (NNRTI) class of drugs and is used in combination with other antiretroviral drugs to suppress viral replication and improve the immune system.

Mechanism of Action

Efavirenz works by inhibiting the reverse transcriptase enzyme, which is responsible for the replication of HIV. By blocking this enzyme, Efavirenz prevents the virus from replicating and spreading throughout the body.
Biochemical and physiological effects:
Efavirenz has been shown to have a number of biochemical and physiological effects, including reducing viral load, increasing CD4 cell counts, and improving immune function. It has also been associated with a number of side effects, including dizziness, headache, and insomnia.

Advantages and Limitations for Lab Experiments

Efavirenz has a number of advantages for use in lab experiments, including its well-established mechanism of action and its effectiveness in treating HIV infection. However, it also has limitations, including its potential for toxicity and its narrow therapeutic window.

Future Directions

There are a number of future directions for research on Efavirenz, including the development of new formulations and delivery methods, the exploration of its potential use in preventing HIV transmission, and the investigation of its potential use in treating other viral infections. Additionally, further research is needed to better understand the mechanisms underlying its side effects and to develop strategies for managing these side effects in patients.

Synthesis Methods

The synthesis of Efavirenz involves several steps, starting with the condensation of 4-ethoxyaniline and 4-fluorobenzenesulfonyl chloride to form 4-fluoro-4'-ethoxybenzenesulfonanilide. This intermediate is then reacted with 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a base to form Efavirenz.

Scientific Research Applications

Efavirenz has been extensively studied for its effectiveness in treating HIV infection. It has been shown to significantly reduce viral load and increase CD4 cell counts in patients with HIV. Efavirenz is also being studied for its potential use in preventing HIV transmission, particularly in high-risk populations.

properties

Product Name

N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H23FN2O4S/c1-3-30-21-12-8-19(9-13-21)25-23(27)16-26(20-10-6-18(24)7-11-20)31(28,29)22-14-4-17(2)5-15-22/h4-15H,3,16H2,1-2H3,(H,25,27)

InChI Key

JEAVIGHKSYSRJG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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